JWH 007-d9

Descripción general

Descripción

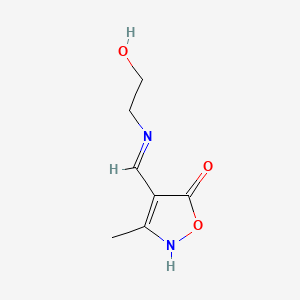

JWH 007-d9: is a deuterated analog of JWH 007, a synthetic cannabinoid. It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of JWH 007 in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The compound is known for its high affinity for cannabinoid receptors CB1 and CB2, making it a valuable tool in forensic and research applications .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, JWH 007-d9 is used as an internal standard for the quantification of JWH 007 in analytical methods. It helps in accurate measurement and analysis of samples containing JWH 007.

Biology: In biological research, this compound is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and efficacy of these compounds at CB1 and CB2 receptors.

Medicine: Although not used directly in medicine, this compound aids in the research of synthetic cannabinoids, which can have potential therapeutic applications. Studies involving this compound contribute to the development of new drugs targeting cannabinoid receptors.

Industry: In the forensic and toxicology industry, this compound is used for the detection and quantification of synthetic cannabinoids in biological samples. It is crucial for drug testing and monitoring purposes .

Mecanismo De Acción

JWH 007-d9 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood regulation, and appetite control. The binding of this compound to these receptors mimics the action of endogenous cannabinoids, leading to similar physiological effects. The deuterated form, this compound, is primarily used for analytical purposes and does not significantly alter the mechanism of action compared to its non-deuterated counterpart .

Safety and Hazards

JWH 007-d9 is a highly flammable liquid and vapor. It may cause serious eye irritation and drowsiness or dizziness . It is not intended for human or veterinary use . Safety measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of JWH 007-d9 are largely defined by its interactions with cannabinoid receptors. As a potent cannabinoid receptor agonist, this compound binds to both CB1 and CB2 receptors . This binding triggers a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

This compound, through its interaction with cannabinoid receptors, can influence various cellular processes . For instance, it has been shown to preserve the viability of fibroblasts and primary cultured neurons in most of the tested dosages and time-points .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to cannabinoid receptors. This binding triggers a series of intracellular events, leading to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For instance, the combination of this compound and PTX led to better preservation of neurite length at all tested time-points compared to controls .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, this compound performs comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of JWH 007-d9 involves the incorporation of deuterium atoms into the molecular structure of JWH 007. This is typically achieved through a multi-step synthetic process:

Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in many synthetic cannabinoids.

Deuteration: Deuterium atoms are introduced into the pentyl side chain of the indole core. This can be done using deuterated reagents or by catalytic exchange reactions.

Naphthoylation: The indole core is then coupled with a naphthoyl chloride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the structure and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: JWH 007-d9 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The naphthoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied to understand the structure-activity relationship of synthetic cannabinoids .

Comparación Con Compuestos Similares

Similar Compounds:

JWH 007: The non-deuterated form of JWH 007-d9, with similar binding affinity and pharmacological properties.

JWH 018: Another synthetic cannabinoid with a similar structure but different side chains, leading to variations in receptor affinity and efficacy.

AM-2201: A synthetic cannabinoid with a fluorinated side chain, offering different pharmacokinetic properties.

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of JWH 007 in complex samples. This feature sets this compound apart from other similar compounds .

If you have any more questions or need further details, feel free to ask!

Propiedades

IUPAC Name |

[2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-ZYWCKPJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016390 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1651833-48-5 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-CHLOROPHENYL)-6-FLUOROIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/no-structure.png)

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)